[(1-ethyl-1H-pyrazol-4-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine
Description
The compound (1-ethyl-1H-pyrazol-4-yl)methylamine is a bifunctional amine derivative featuring two pyrazole rings. Each pyrazole moiety is substituted with distinct alkyl and fluoroalkyl groups:
- Pyrazole A: 1-ethyl group at position 1, with a methylene bridge (-CH₂-) at position 2.
- Pyrazole B: 1-(2-fluoroethyl) group at position 1, with a methylene bridge at position 4.
Properties
Molecular Formula |
C12H18FN5 |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1-[2-(2-fluoroethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C12H18FN5/c1-2-17-10-11(8-16-17)7-14-9-12-3-5-15-18(12)6-4-13/h3,5,8,10,14H,2,4,6-7,9H2,1H3 |
InChI Key |
RFFDCSSLSLURMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=CC=NN2CCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of ethyl and fluoroethyl groups through alkylation reactions. The final step includes the coupling of the two pyrazole rings via a methylamine linker under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Halides, nucleophiles like amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products
Scientific Research Applications
(1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which (1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural Analogues
The following compounds share pyrazole-amine backbones but differ in substituents, influencing their physicochemical and biological properties:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Purity | Reference |
|---|---|---|---|---|---|
| (1-ethyl-1H-pyrazol-4-yl)methylamine | C₁₄H₁₈F₃N₅ | 329.33 g/mol | 1-ethyl, 2-fluoroethyl | Not reported | Derived from |
| Benzyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amine | C₁₃H₁₇N₃ | 215.30 g/mol | Benzyl, 1-ethyl | 95% | |
| N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine | C₉H₁₆N₄ | 180.26 g/mol | Cyclopropanamine, 1-ethyl | 95% | |
| Methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine hydrochloride | C₈H₁₂F₃N₃ | 231.20 g/mol | 1-methyl, 3-trifluoromethyl | Not reported |
Key Observations :
- Fluorine Impact: The 2-fluoroethyl group in the target compound may enhance metabolic stability and lipophilicity compared to non-fluorinated analogues like benzyl derivatives .
- Electron-Withdrawing Groups : The trifluoromethyl group in methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine increases electronegativity, which could modulate receptor interactions .
Functional Group Variations in Pyrazole-Amines
and describe pyrazole derivatives with imidazole or oxadiazole heterocycles instead of amines. For example:
Comparison :
Inference :
- The target compound likely requires similar coupling strategies, with fluorinated reagents introducing the 2-fluoroethyl group.
Biological Activity
(1-ethyl-1H-pyrazol-4-yl)methylamine is a synthetic compound characterized by a complex structure featuring two pyrazole rings linked by a methylene bridge. Its unique molecular configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine
- Molecular Formula : C12H19ClFN5
- Molecular Weight : 287.77 g/mol
The structure features various functional groups that enhance its reactivity and biological interactions, including:
- Ethyl and fluoroethyl substituents
- Amine functionalities
Mechanisms of Biological Activity
Research indicates that (1-ethyl-1H-pyrazol-4-yl)methylamine interacts with specific molecular targets, including enzymes and receptors. These interactions can modulate enzyme activities and influence signaling pathways, which may lead to various therapeutic effects.
Enzyme Interaction
The compound has been shown to selectively bind to certain enzymes, potentially altering their activity. This specificity is crucial for developing targeted therapies aimed at minimizing side effects while maximizing efficacy. For instance, preliminary studies suggest that it may have applications in treating diseases associated with enzyme dysfunctions .
Biological Activities
The biological activities of this compound can be categorized as follows:
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives similar to (1-ethyl-1H-pyrazol-4-yl)methylamine:
- Anticancer Studies : A study evaluated a series of pyrazole derivatives for their antitumor activity against different cancer cell lines (A549, HT-1080, SGC-7901). The most promising compounds demonstrated significant inhibition of tumor growth, highlighting the therapeutic potential of pyrazole-based compounds .
- Receptor Modulation : Research on pyrazole derivatives indicated their ability to act as positive allosteric modulators (PAMs) for muscarinic receptors M2 and M4, which are implicated in various CNS disorders. These findings suggest that similar compounds could be developed for treating conditions like Alzheimer's disease and schizophrenia .
- In Vitro Studies : In vitro assays have demonstrated the capacity of related compounds to disrupt microtubule networks in cancer cells, leading to cell cycle arrest at the G2/M phase. This mechanism underlines their potential as chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
